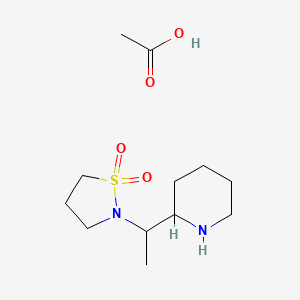

![molecular formula C19H17ClN2O3S2 B2889720 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide CAS No. 2309797-49-5](/img/structure/B2889720.png)

N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

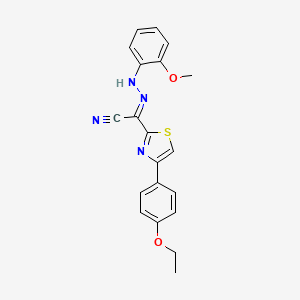

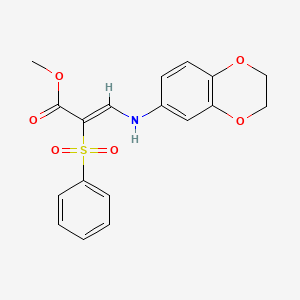

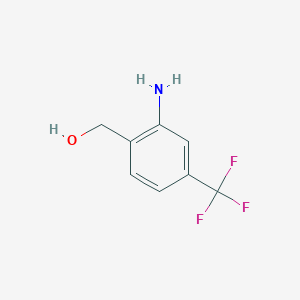

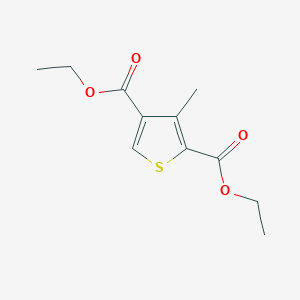

The compound “N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide” is an organic compound containing functional groups such as amide and ether. The presence of bithiophen indicates that this compound might have interesting electronic properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors containing the bithiophen and chloro-methylphenyl moieties. The exact method would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bithiophen group could potentially give this compound interesting electronic and optical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The amide group in the compound could potentially undergo hydrolysis, and the bithiophen group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the bithiophen group could give it interesting electronic properties .Applications De Recherche Scientifique

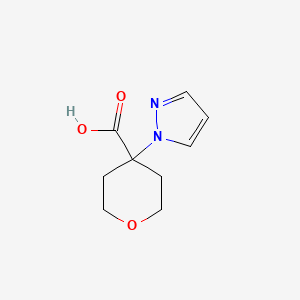

Novel Synthetic Methodologies

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement demonstrates the versatility of oxalamide compounds in organic synthesis. This methodology offers a high-yielding, operationally simple route for synthesizing anthranilic acid derivatives and oxalamides, showcasing the potential for creating diverse chemical structures for further applications in drug development and material science (Mamedov et al., 2016).

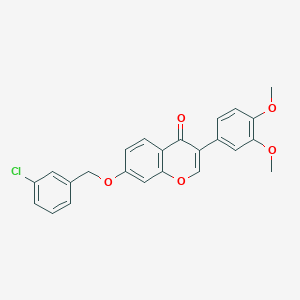

Photovoltaic Materials

The design and synthesis of novel donor–acceptor type conjugated polymers, starting from thiodiglycolic acid, 1,2-diphenylethane-1,2-dione, and diethyl oxalate, reveal the application of oxalamide derivatives in the development of new materials for photonic devices. These materials exhibit promising properties for use in organic solar cells and other optoelectronic applications, highlighting the compound's role in advancing renewable energy technologies (Manjunatha et al., 2009).

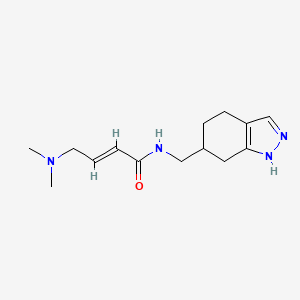

Antimicrobial Agents

The synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrates the potential of oxalamide derivatives as antimicrobial agents. This research highlights the possibility of developing new antibacterial and antifungal compounds to combat resistant strains of bacteria and fungi, addressing a critical need in public health (Desai et al., 2011).

Hydroxylation Catalysts

The copper-catalyzed hydroxylation of (hetero)aryl halides using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) as part of the catalytic system showcases the role of oxalamide derivatives in facilitating chemical reactions under mild conditions. This research expands the toolbox available for organic synthesis, particularly in the selective functionalization of aromatic compounds, which is crucial for the development of pharmaceuticals and advanced materials (Xia et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c1-11-2-3-13(8-14(11)20)22-19(25)18(24)21-9-15(23)17-5-4-16(27-17)12-6-7-26-10-12/h2-8,10,15,23H,9H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWVUWBSBMHSHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)

![1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2889641.png)

![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)

![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2889651.png)

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2889656.png)